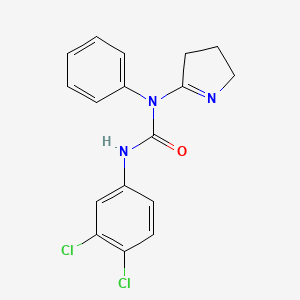

3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea

CAS No.: 400870-07-7

Cat. No.: VC7104721

Molecular Formula: C17H15Cl2N3O

Molecular Weight: 348.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400870-07-7 |

|---|---|

| Molecular Formula | C17H15Cl2N3O |

| Molecular Weight | 348.23 |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea |

| Standard InChI | InChI=1S/C17H15Cl2N3O/c18-14-9-8-12(11-15(14)19)21-17(23)22(16-7-4-10-20-16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,23) |

| Standard InChI Key | XCPCJSZAHSLDRE-UHFFFAOYSA-N |

| SMILES | C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Introduction

Synthesis

The compound can be synthesized via a multi-step organic reaction pathway:

-

Starting Materials:

-

3,4-Dichloroaniline

-

Phenyl isocyanate

-

Pyrrole derivatives

-

-

Reaction Mechanism:

-

The synthesis typically involves the reaction of phenyl isocyanate with 3,4-dichloroaniline to form an intermediate urea derivative.

-

Subsequent coupling with a pyrrole derivative under controlled conditions yields the final product.

-

-

Reaction Conditions:

-

Solvents such as dichloromethane or acetonitrile are commonly used.

-

Catalysts like triethylamine may facilitate the reaction.

-

The reaction temperature is maintained between 25–50°C.

-

Biological Activity and Applications

Although specific data for this compound is limited, structurally similar molecules have been studied for diverse biological activities:

-

Potential Applications:

-

Pharmaceuticals: The urea group is a common pharmacophore in drug design, suggesting potential utility in anticancer or antimicrobial research.

-

Agriculture: Halogenated aromatic compounds are often explored for herbicidal or pesticidal properties.

-

-

Related Studies:

-

Compounds containing pyrrole and dichlorophenyl groups have demonstrated activity against bacterial and fungal pathogens.

-

Urea derivatives are known for their enzyme inhibitory properties (e.g., urease inhibitors).

-

Analytical Characterization

The compound can be characterized using the following techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts of aromatic protons and carbons.

-

Mass Spectrometry (MS): For molecular ion peak identification.

-

Infrared Spectroscopy (IR): To identify functional groups like C=O (urea) and C-Cl stretches.

Computational Modeling

Molecular docking studies could explore its interaction with biological targets such as enzymes or receptors.

Toxicology

Preliminary in vitro assays are required to evaluate cytotoxicity and environmental impact due to the presence of halogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume